3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary target of this compound, also known as Ibuprofen, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Ibuprofen acts as a selective COX-1 inhibitor . It binds to the active site of the COX-1 enzyme, preventing it from converting arachidonic acid into prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
By inhibiting the COX-1 enzyme, Ibuprofen affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, all of which play roles in inflammation, pain, and fever . By reducing the production of these compounds, Ibuprofen can alleviate the symptoms associated with these conditions .
Result of Action
The result of Ibuprofen’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling, Ibuprofen can alleviate these symptoms . It has also been found to inhibit cell proliferation and induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic acid: A structurally similar compound with different functional groups.
2-(4-Isobutylphenyl)propionic acid (Ibuprofen): Shares the isobutylphenyl group but has different pharmacological properties.
4-(2-Methylpropyl)benzaldehyde: A precursor in the synthesis of the oxazole compound.
Uniqueness
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCRKFRXAEUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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